molecular formula C7H11ClN2O2S B6282696 rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride CAS No. 2307773-31-3

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride

Cat. No.: B6282696
CAS No.: 2307773-31-3
M. Wt: 222.7
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Description

rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is a synthetic organic compound with unique structural features, including a fused pyrrole and thieno ring

Preparation Methods

Synthetic Routes: The synthesis of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride involves multiple steps. A common approach starts with the reaction of a suitable thieno[3,4-c]pyrrole precursor with appropriate reagents under controlled conditions. Key steps may include cyclization, nitrile addition, and oxidation reactions, utilizing catalysts to achieve the desired stereochemistry.

Industrial Production Methods: On an industrial scale, the production might be optimized to enhance yield and purity. This typically involves automated synthesis processes with stringent control over reaction parameters such as temperature, pH, and reaction time to ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives, potentially altering its reactivity and applications.

  • Reduction: Reduction reactions can convert functional groups within the molecule, affecting its overall properties.

  • Substitution: Substitution reactions can introduce different substituents onto the thieno[3,4-c]pyrrole ring system, offering a pathway to a variety of analogs.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: Halogenated compounds under specific conditions.

Major Products: The major products vary based on the reaction type, but generally, modified versions of the original compound with altered functional groups are obtained, potentially offering different pharmacological or chemical properties.

Scientific Research Applications

Chemistry:

  • Study of reaction mechanisms and synthetic pathways.

  • Development of novel synthetic routes for related compounds.

Biology:

  • Investigated for its potential as a biochemical probe.

  • Used in studying biological pathways involving similar thieno[3,4-c]pyrrole structures.

Medicine:

  • Explored for potential therapeutic applications due to its unique structural properties.

  • Potential use in drug design and development for targeting specific molecular pathways.

Industry:

  • Application in the development of new materials with unique properties.

  • Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action for rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride depends on its specific application. Generally, the compound interacts with molecular targets in biological systems, possibly binding to specific enzymes or receptors, thereby influencing molecular pathways and biological responses.

Comparison with Similar Compounds

  • Thieno[3,4-c]pyrrole Derivatives: These compounds share the core ring system but differ in functional groups, leading to varying properties and applications.

  • Dioxo-hexahydro Derivatives: Other derivatives with similar structural motifs but different substituents.

Uniqueness:

There you go! This should give you a comprehensive understanding of the compound. What do you think?

Properties

CAS No.

2307773-31-3

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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